molecular formula C8H18O B1345628 4-Methyl-4-heptanol CAS No. 598-01-6

4-Methyl-4-heptanol

Cat. No.: B1345628
CAS No.: 598-01-6
M. Wt: 130.23 g/mol
InChI Key: IQXKGRKRIRMQCQ-UHFFFAOYSA-N
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Description

4-Methyl-4-heptanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol, specifically a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-4-heptanol can be synthesized through various methods. One common method involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a ketone (such as 4-methyl-4-heptanone) to produce the desired alcohol . The reaction typically occurs in an anhydrous ether solvent under controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This compound can be reduced to alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: 4-Methyl-4-heptanone or 4-methylheptanoic acid.

    Reduction: 4-Methylheptane.

    Substitution: 4-Methyl-4-chloroheptane.

Scientific Research Applications

4-Methyl-4-heptanol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-4-heptanol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with polar molecules, while the hydrophobic alkyl chain interacts with nonpolar regions of biomolecules. These interactions can influence enzyme activity, membrane fluidity, and signal transduction pathways .

Comparison with Similar Compounds

    4-Methyl-2-pentanol: Another tertiary alcohol with a shorter carbon chain.

    4-Methyl-3-heptanol: A structural isomer with the hydroxyl group on a different carbon atom.

    4-Methyl-4-octanol: A homologous compound with an additional carbon in the chain.

Uniqueness: 4-Methyl-4-heptanol is unique due to its specific structure, which provides distinct physical and chemical properties. Its tertiary alcohol nature makes it less prone to oxidation compared to primary and secondary alcohols, and its branched structure influences its boiling point and solubility characteristics .

Properties

IUPAC Name

4-methylheptan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-6-8(3,9)7-5-2/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXKGRKRIRMQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208525
Record name 4-Methyl-4-heptanol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-01-6
Record name 4-Methyl-4-heptanol
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Record name 4-Methyl-4-heptanol
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Record name 4-Methyl-4-heptanol
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Record name 4-Heptanol, 4-methyl-
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Record name 4-Methyl-4-heptanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is it difficult to study the supramolecular behavior of 4-methyl-4-heptanol using dielectric spectroscopy alone?

A1: this compound exhibits very weak dielectric signals associated with its structural and supramolecular relaxation processes, particularly when subjected to small electrical fields []. This makes it challenging to differentiate and analyze these processes solely through dielectric measurements.

Q2: How can we overcome the limitations of dielectric spectroscopy in studying the supramolecular dynamics of this compound?

A2: The research demonstrates that employing mechanical experiments, both in the linear and nonlinear regimes, provides a more effective approach []. Linear response measurements, coupled with medium-angle oscillatory shear experiments, reveal distinct viscoelastic modes that are characteristic of supramolecular interactions. These modes are discernible even when their dielectric signatures are faint, highlighting the sensitivity of mechanical methods in probing such dynamics.

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